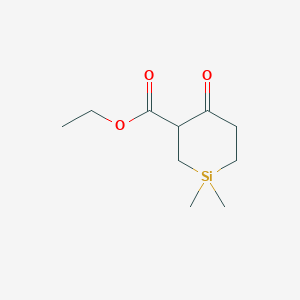
5-(4-Chlorobenzyl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chlorobenzyl)imidazolidine-2,4-dione is a heterocyclic compound featuring an imidazolidine ring substituted with a 4-chlorobenzyl group. This compound is of interest due to its potential pharmacological properties and its role as a building block in organic synthesis.
Métodos De Preparación
The synthesis of 5-(4-Chlorobenzyl)imidazolidine-2,4-dione can be achieved through various methods. One common approach involves the reaction of 4-chlorobenzylamine with glyoxylic acid, followed by cyclization to form the imidazolidine ring. Another method includes the use of Bucherer-Bergs reaction, which involves the condensation of 4-chlorobenzaldehyde with urea in the presence of a base .
Análisis De Reacciones Químicas
5-(4-Chlorobenzyl)imidazolidine-2,4-dione undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(4-Chlorobenzyl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have been studied for their potential antibacterial and antifungal properties.
Medicine: Research has explored its potential as an anticonvulsant and anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of 5-(4-Chlorobenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through the modulation of voltage-gated sodium channels. The compound binds to these channels, altering their conformation and reducing neuronal excitability .
Comparación Con Compuestos Similares
5-(4-Chlorobenzyl)imidazolidine-2,4-dione can be compared with other imidazolidine derivatives such as:
5-(4-Hydroxybenzyl)imidazolidine-2,4-dione: This compound has a hydroxyl group instead of a chlorine atom, which can significantly alter its chemical reactivity and biological activity.
5-(4-Chlorobutyl)imidazolidine-2,4-dione: This derivative has a butyl group, which affects its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
6331-81-3 |
|---|---|
Fórmula molecular |
C10H9ClN2O2 |
Peso molecular |
224.64 g/mol |
Nombre IUPAC |
5-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H9ClN2O2/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(15)12-8/h1-4,8H,5H2,(H2,12,13,14,15) |
Clave InChI |
VIPXTHKAWAGLJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2C(=O)NC(=O)N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


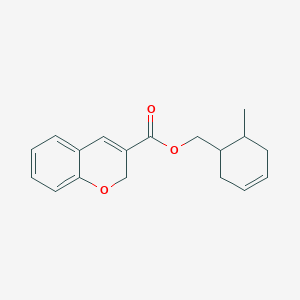

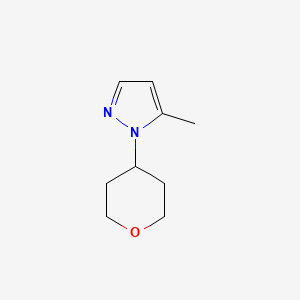
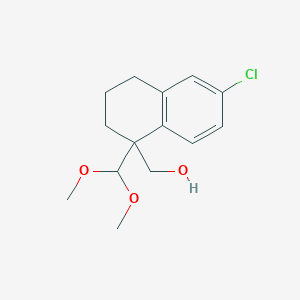
![1H,1'H-[4,4'-Biimidazole]-5,5'-diol](/img/structure/B12945924.png)
![10-(Trifluoromethyl)-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride](/img/structure/B12945935.png)
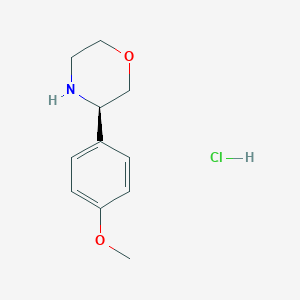

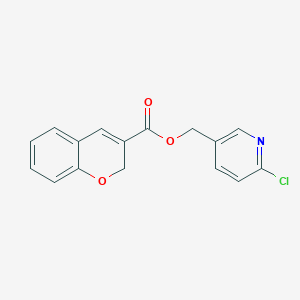
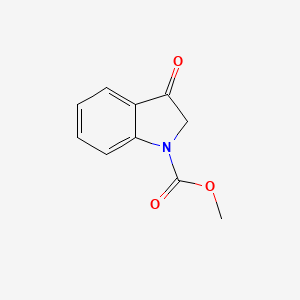
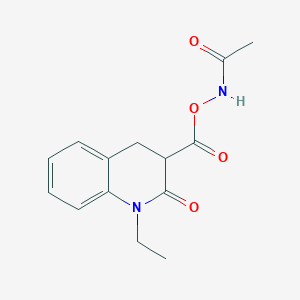
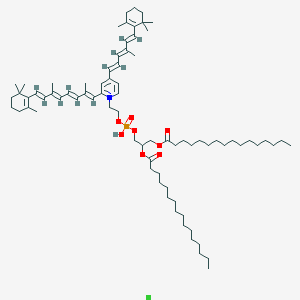
![Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride](/img/structure/B12945978.png)
